Calpain inhibitor II

Descripción general

Descripción

El Inhibidor de Calpaína II es un inhibidor permeable a las células de la calpaína I, la calpaína II, la catepsina L y la catepsina B. Se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la actividad de la calpaína, que participa en diversos procesos celulares como la apoptosis, la motilidad celular y la transducción de señales . El Inhibidor de Calpaína II ha mostrado aplicaciones terapéuticas potenciales en enfermedades neurodegenerativas, cáncer e infecciones virales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El Inhibidor de Calpaína II se sintetiza típicamente a través de una serie de reacciones químicas que involucran la protección y desprotección de grupos funcionales, así como la formación de enlaces peptídicos. La síntesis comienza con la protección del grupo amino de un aminoácido, seguido del acoplamiento del aminoácido protegido con otro derivado de aminoácido. El paso final implica la desprotección del grupo amino para obtener el inhibidor deseado .

Métodos de producción industrial: La producción industrial del Inhibidor de Calpaína II implica la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. El proceso incluye la adición secuencial de aminoácidos a una cadena peptídica creciente, seguida de la purificación mediante cromatografía líquida de alta eficacia (HPLC) para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor de Calpaína II se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales del inhibidor.

Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para las reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del Inhibidor de Calpaína II con grupos funcionales modificados, que pueden utilizarse para estudios y aplicaciones adicionales .

Aplicaciones Científicas De Investigación

Cancer Therapy

CPI-2 has emerged as a promising agent in the treatment of certain types of cancer, particularly acute lymphoblastic leukemia (ALL) and non-Hodgkin’s lymphoma (NHL).

Case Studies

- A study demonstrated that CPI-2 treatment led to significant apoptotic DNA fragmentation in ALL/NHL cells, confirmed by TUNEL assays . The results indicate that targeting calpain could be an effective strategy for treating these malignancies.

Neuroprotection

CPI-2 has been investigated for its neuroprotective properties, especially in the context of traumatic brain injury (TBI).

Neuroprotective Effects

- Inhibition of Calpain Activation : Research indicates that calpain-2 activation is prolonged after TBI, contributing to neuronal damage. CPI-2 administration has been shown to reduce markers of neurodegeneration and improve cognitive outcomes in animal models .

Research Findings

- In a controlled cortical impact model, systemic administration of CPI-2 significantly decreased levels of spectrin breakdown products (SBDP), which are markers of calpain activity. This reduction correlates with decreased neuronal cell death and improved functional recovery following TBI .

Viral Infections

CPI-2 has also been explored for its antiviral properties, particularly against SARS-CoV-2.

Mechanism Against SARS-CoV-2

- Regulation of ACE2 Levels : Calpain-2 facilitates the entry of SARS-CoV-2 by regulating ACE2 levels on the cell surface. Inhibition of calpain activity with CPI-2 can potentially reduce viral entry into host cells .

Efficacy Studies

- Studies show that CPI-2 exhibits broad-spectrum antiviral activity against coronaviruses, with effective inhibition observed at submicromolar concentrations . This suggests a potential role for CPI-2 in developing therapeutic strategies against COVID-19.

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Induces apoptosis via caspase activation | Effective against ALL/NHL; selective targeting based on calpain expression |

| Neuroprotection | Reduces calpain activation post-TBI | Decreased neurodegeneration markers; improved cognitive outcomes |

| Viral Infections | Regulates ACE2 levels facilitating viral entry | Broad-spectrum antiviral activity against coronaviruses |

Mecanismo De Acción

El Inhibidor de Calpaína II ejerce sus efectos uniéndose al sitio activo de las enzimas de la calpaína, inhibiendo así su actividad proteolítica. Esta inhibición previene la escisión de diversos sustratos involucrados en procesos celulares como la apoptosis y la transducción de señales. El compuesto también inhibe la catepsina L y la catepsina B, que participan en la degradación y la rotación de proteínas .

Objetivos moleculares y vías:

Enzimas de la calpaína: Inhibición de la calpaína I y la calpaína II.

Catepsinas: Inhibición de la catepsina L y la catepsina B.

Vías: Implicación en vías apoptóticas, transducción de señales y degradación de proteínas.

Comparación Con Compuestos Similares

El Inhibidor de Calpaína II se compara con otros compuestos similares como el Inhibidor de Calpaína I, el E-64-d y el PD150606. Estos compuestos también inhiben la actividad de la calpaína, pero difieren en su especificidad, potencia y permeabilidad celular .

Compuestos similares:

Inhibidor de Calpaína I: Otro aldehído tripéptido N-protegido con efectos inhibitorios similares pero diferente especificidad.

E-64-d: Un potente inhibidor de la calpaína y otras proteasas de cisteína, conocido por sus efectos neuroprotectores.

PD150606: Un inhibidor de la calpaína que disminuye la muerte celular inducida por factores estresantes del retículo endoplásmico y toxinas químicas reactivas

Singularidad del Inhibidor de Calpaína II: El Inhibidor de Calpaína II es único debido a sus amplios efectos inhibitorios sobre la calpaína I, la calpaína II, la catepsina L y la catepsina B, lo que lo convierte en una herramienta versátil en la investigación científica y las aplicaciones terapéuticas potenciales .

Actividad Biológica

Calpain inhibitor II (CPI-2), also known as ALLM, is a potent cell-permeable inhibitor that targets calpain I, calpain II, cathepsin L, and cathepsin B. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer and neuroprotection. This article explores the biological activity of CPI-2, highlighting its mechanisms of action, research findings, and implications for treatment.

CPI-2 functions primarily by inhibiting calpain proteases, which are calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis and autophagy. The inhibition of calpain leads to the activation of the caspase cascade, promoting apoptosis in certain cancer cell lines. Notably, CPI-2 has been shown to induce apoptosis in acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL) cells through a mechanism that does not depend on protein tyrosine kinases (PTK) .

Biological Activity Data

The following table summarizes the inhibitory potency (Ki values) of CPI-2 against various targets:

| Target | Ki Value |

|---|---|

| Calpain I | 120 nM |

| Calpain II | 230 nM |

| Cathepsin L | 0.6 nM |

| Cathepsin B | 100 nM |

These values indicate that CPI-2 is a more potent inhibitor of cathepsin L compared to calpains I and II, which may have implications for its use in therapeutic settings .

Case Studies and Research Findings

- Apoptosis Induction in Cancer Cells : In a study involving human ALL and NHL cell lines, CPI-2 was found to trigger rapid apoptosis. The study demonstrated that caspase inhibitors could effectively block CPI-2-induced apoptosis, indicating the involvement of caspase activation through calpain inhibition . This finding positions CPI-2 as a promising candidate for developing new treatments for these malignancies.

- Neuroprotective Effects : Research has indicated that calpain-2 plays a detrimental role in neuronal injury following traumatic brain injury (TBI). Selective inhibition of calpain-2 using compounds like NA-101 has shown neuroprotective effects by reducing neuronal damage and enhancing learning and memory functions in animal models .

- Antiviral Activity : Recent studies have highlighted the potential role of CPI-2 as an antiviral agent against SARS-CoV-2. It was found that calpain inhibitors could significantly reduce viral entry into host cells by inhibiting the processing of the viral spike protein via cathepsin L . This suggests a dual mechanism where CPI-2 may inhibit both viral replication and entry.

- Role in Autophagy : The relationship between calpain activity and autophagy has been explored, revealing that calpain-2 can suppress autophagy while promoting apoptosis. Inhibition of calpain-2 enhances autophagic processes, suggesting that targeting this protease could be beneficial in conditions where autophagy is compromised .

Implications for Therapy

The diverse biological activities exhibited by CPI-2 underscore its potential as a therapeutic agent across various fields:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions CPI-2 as a candidate for further development in treating hematological malignancies.

- Neuroprotection : Given its protective effects against neuronal damage post-TBI, CPI-2 may be useful in treating neurodegenerative diseases or acute brain injuries.

- Infectious Diseases : The antiviral properties against SARS-CoV-2 highlight its potential role in managing viral infections.

Propiedades

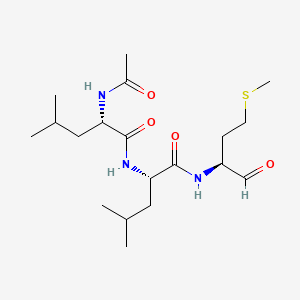

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLAIMXRBDUMH-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911499 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110115-07-6 | |

| Record name | N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110115-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylleucyl-leucyl-methioninal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUAM-312 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.